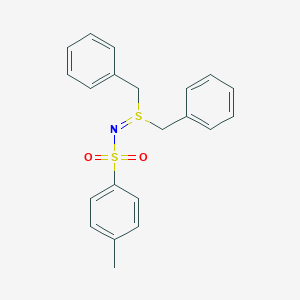
Tosyliminodibenzylsulfur(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tosyliminodibenzylsulfur(IV) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a sulfonamide derivative that contains an imine functional group and two benzyl groups. Tosyliminodibenzylsulfur(IV) is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
Tosyliminodibenzylsulfur(IV) has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It works by binding to the cell membrane and causing structural damage, leading to cell death. The imine functional group in Tosyliminodibenzylsulfur(IV) is believed to play a crucial role in its mechanism of action.
生化学的および生理学的効果
Tosyliminodibenzylsulfur(IV) has been shown to have low toxicity in animal models, making it a potential candidate for further development. It has been studied for its potential use as an antifungal agent, and has been shown to be effective against various strains of fungi. Tosyliminodibenzylsulfur(IV) has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One advantage of Tosyliminodibenzylsulfur(IV) is its low toxicity, which makes it a potential candidate for further development. It is also relatively easy to synthesize using various methods, making it accessible to researchers. However, one limitation of Tosyliminodibenzylsulfur(IV) is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on Tosyliminodibenzylsulfur(IV). One area of research could focus on its potential use as an antifungal agent, particularly in the treatment of fungal infections in humans. Another area of research could focus on its potential use as a ligand in coordination chemistry, where it could be used to synthesize new compounds with unique properties. Additionally, further research could be conducted on the mechanism of action of Tosyliminodibenzylsulfur(IV) to gain a better understanding of how it works and how it could be optimized for various applications.
合成法
Tosyliminodibenzylsulfur(IV) can be synthesized using various methods, including the reaction of tosyl chloride with benzylamine, followed by the reaction of the resulting tosylbenzylamine with sulfur dioxide. Another method involves the reaction of benzylamine with sulfur dioxide and tosyl chloride. The resulting product is purified using recrystallization or chromatography.
科学的研究の応用
Tosyliminodibenzylsulfur(IV) has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a precursor for the synthesis of other compounds. Tosyliminodibenzylsulfur(IV) has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
3249-66-9 |
|---|---|
製品名 |
Tosyliminodibenzylsulfur(IV) |
分子式 |
C21H21NO2S2 |
分子量 |
383.5 g/mol |
IUPAC名 |
N-(dibenzyl-λ4-sulfanylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S2/c1-18-12-14-21(15-13-18)26(23,24)22-25(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChIキー |
YDRMOPAGTSDCFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



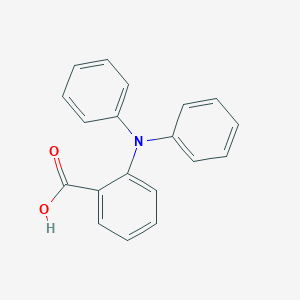
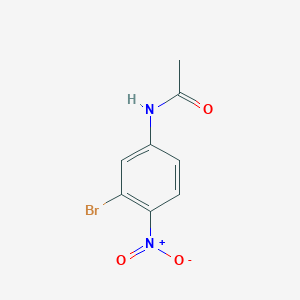
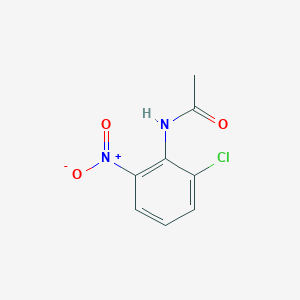
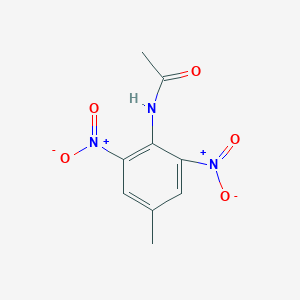
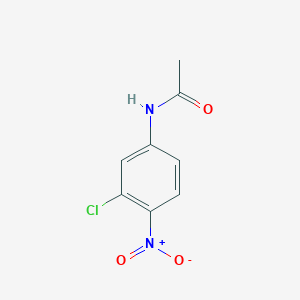
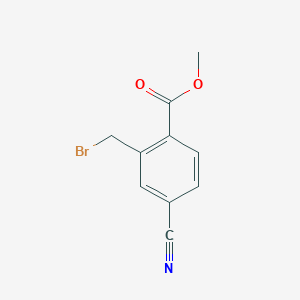
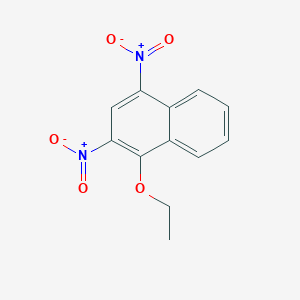
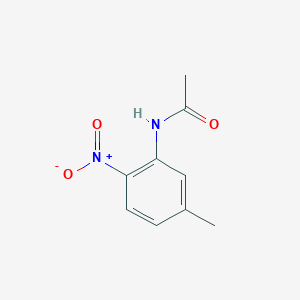
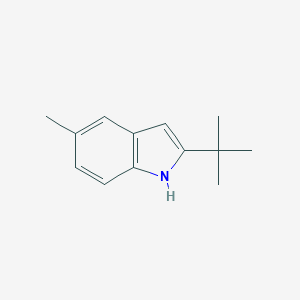
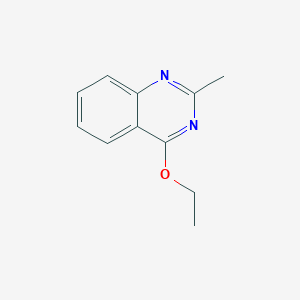
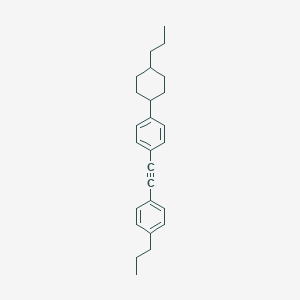
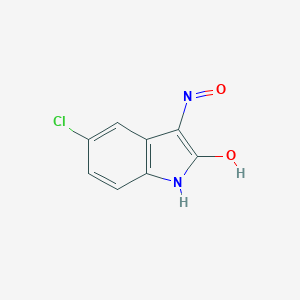
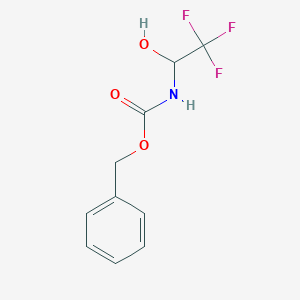
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)